molecular formula C11H15FN2O B13257536 N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide

N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide

Cat. No.: B13257536
M. Wt: 210.25 g/mol
InChI Key: LBSZOSSSWQATLO-UHFFFAOYSA-N
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Description

N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide: is an organic compound with the molecular formula C11H15FN2O It is characterized by the presence of a fluorophenyl group attached to an aminoethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide typically involves the reaction of 2-fluorobenzylamine with ethyl acetate under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can modulate the expression of genes involved in various cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

  • N-(2-{[(2-chlorophenyl)methyl]amino}ethyl)acetamide
  • N-(2-{[(2-bromophenyl)methyl]amino}ethyl)acetamide
  • N-(2-{[(2-iodophenyl)methyl]amino}ethyl)acetamide

Comparison: N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its halogenated analogs .

Properties

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

N-[2-[(2-fluorophenyl)methylamino]ethyl]acetamide

InChI

InChI=1S/C11H15FN2O/c1-9(15)14-7-6-13-8-10-4-2-3-5-11(10)12/h2-5,13H,6-8H2,1H3,(H,14,15)

InChI Key

LBSZOSSSWQATLO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNCC1=CC=CC=C1F

Origin of Product

United States

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